
4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a fluorine atom, a hydroxyethoxy group, a p-tolyl group, and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 3-methylphenol, and p-tolyl ethylamine.
Formation of Intermediate: The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methylphenol in the presence of a base like pyridine to form 4-fluoro-3-methylbenzenesulfonyl chloride.
Nucleophilic Substitution: The intermediate is then reacted with p-tolyl ethylamine under nucleophilic substitution conditions to yield the sulfonamide intermediate.
Hydroxyethoxy Group Introduction: Finally, the hydroxyethoxy group is introduced via a reaction with ethylene oxide under controlled conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines.
Substitution: Products include substituted benzenes with different functional groups replacing the fluorine atom.
科学研究应用
4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: Its unique structural features make it a candidate for developing new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological molecules, potentially leading to the discovery of new therapeutic targets.
作用机制
The mechanism of action of 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with active sites of enzymes, inhibiting or activating their function.
相似化合物的比较
Similar Compounds
- 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(phenyl)ethyl)-3-methylbenzenesulfonamide
- 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-benzenesulfonamide
- 4-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-3-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the hydroxyethoxy group and the p-tolyl group also provides distinct steric and electronic properties, making it a versatile compound for various applications.
属性
IUPAC Name |
4-fluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4S/c1-13-3-5-15(6-4-13)18(24-10-9-21)12-20-25(22,23)16-7-8-17(19)14(2)11-16/h3-8,11,18,20-21H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHANSAFBTFXALZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(Prop-2-enoylamino)methyl]-N-(4,4,4-trifluoro-2-methylbutan-2-yl)benzamide](/img/structure/B2571874.png)
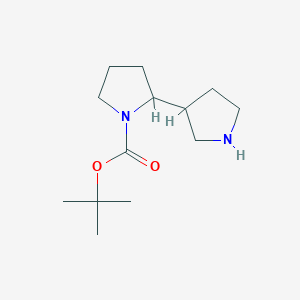
![N-butyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2571876.png)

![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)
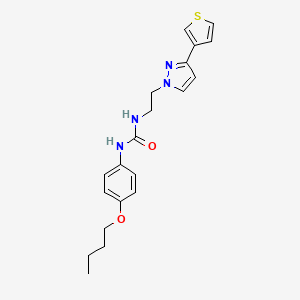
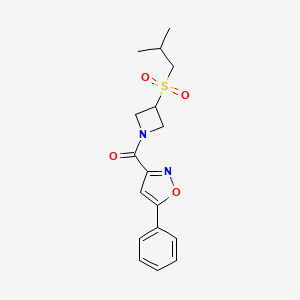
![tert-butyl 4-(4-{N'-[(4-tert-butylphenyl)carbonyloxy]carbamimidoyl}phenyl)piperazine-1-carboxylate](/img/structure/B2571888.png)

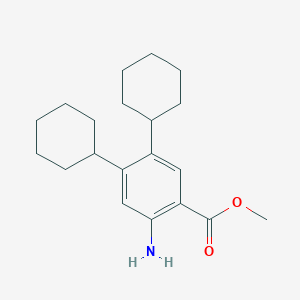
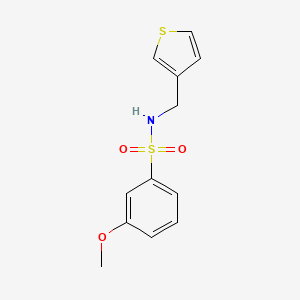
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(4-cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B2571893.png)
![1-{5H-pyrimido[5,4-b]indol-4-yl}pyrrolidine](/img/structure/B2571894.png)
![(4-Chloro-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2571897.png)
